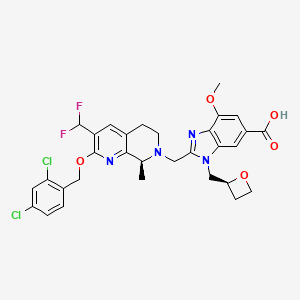
GLP-1R agonist 20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 receptor agonist 20 is a small molecule that activates the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic beta cells. Activation of this receptor by glucagon-like peptide-1 receptor agonist 20 stimulates insulin secretion, promotes beta cell proliferation, and enhances beta cell survival, making it a valuable tool in the management of type 2 diabetes and obesity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 20 involves a series of chemical reactions, including peptide synthesis and chemical modifications. One common method involves the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 20 typically involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of high-purity peptides. The final product is then purified using high-performance liquid chromatography to ensure its quality and efficacy .
化学反応の分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide structure and enhancing its stability and activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of glucagon-like peptide-1 receptor agonist 20 include protecting groups, coupling agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .
Major Products Formed: The major products formed from these reactions include the final glucagon-like peptide-1 receptor agonist 20 peptide with specific chemical modifications that enhance its receptor binding affinity and biological activity .
科学的研究の応用
Glucagon-like peptide-1 receptor agonist 20 has a wide range of scientific research applications. In chemistry, it serves as a valuable tool for studying peptide-receptor interactions and receptor activation mechanisms. In biology, it is used to investigate the role of glucagon-like peptide-1 receptor signaling in glucose homeostasis and beta cell function .
In medicine, glucagon-like peptide-1 receptor agonist 20 is utilized in the treatment of type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .
作用機序
The mechanism of action of glucagon-like peptide-1 receptor agonist 20 involves its binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of beta cell proliferation and survival . The activation of the receptor also triggers downstream signaling pathways that regulate glucose homeostasis and energy metabolism .
類似化合物との比較
Glucagon-like peptide-1 receptor agonist 20 is unique in its ability to activate the glucagon-like peptide-1 receptor with high affinity and specificity. Similar compounds include exendin-4, liraglutide, and semaglutide, which also activate the glucagon-like peptide-1 receptor but may differ in their pharmacokinetic properties and clinical applications .
List of Similar Compounds:- Exendin-4
- Liraglutide
- Semaglutide
- Dulaglutide
- Albiglutide
These compounds share similar mechanisms of action but may vary in their duration of action, administration routes, and therapeutic indications .
特性
分子式 |
C31H30Cl2F2N4O5 |
|---|---|
分子量 |
647.5 g/mol |
IUPAC名 |
2-[[(8S)-2-[(2,4-dichlorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30Cl2F2N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1 |
InChIキー |
QNYQUEPRBLPQPP-KKSFZXQISA-N |
異性体SMILES |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |
正規SMILES |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
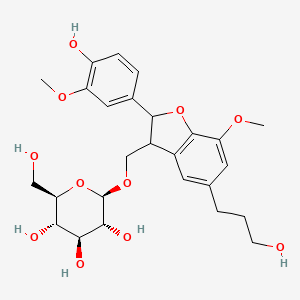
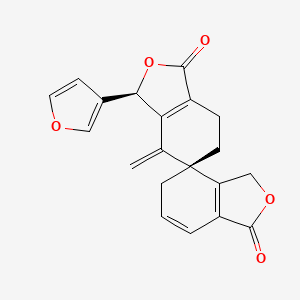
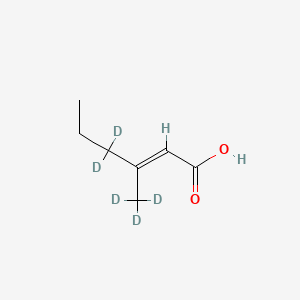

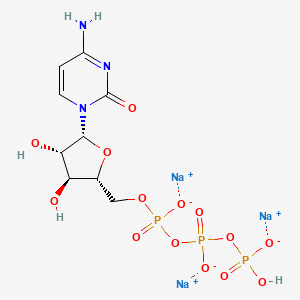
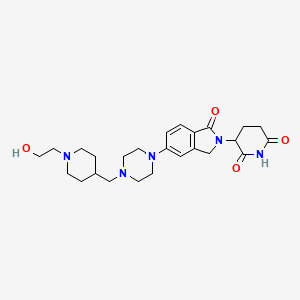
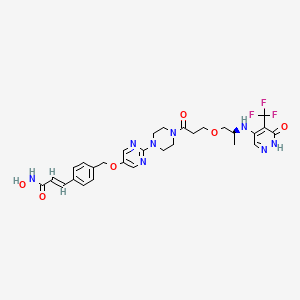
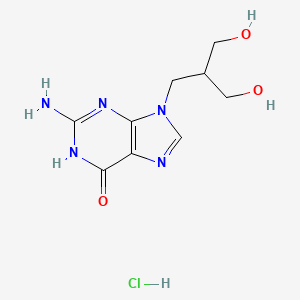
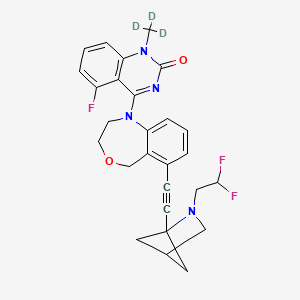
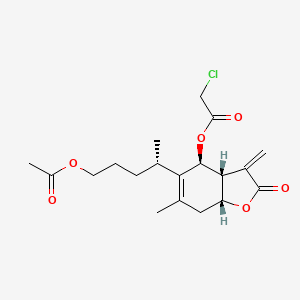


![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
